Cyclohexyltriethoxysilane (CAS 18151-84-3) is an alicyclic organosilane characterized by a bulky cyclohexyl ring and three hydrolyzable ethoxy groups [1]. In industrial procurement, it is primarily valued as an external electron donor (stereoselective control agent) in Ziegler-Natta polyolefin catalysis and as a high-performance hydrophobic surface modifier[2]. The compound's architecture provides a unique balance of steric hindrance and controlled reactivity, making it a critical precursor for applications requiring precise moisture-cured cross-linking, enhanced mechanical properties in polymer composites, and strict environmental compliance regarding hydrolysis byproducts [1].
Generic substitution of Cyclohexyltriethoxysilane fails because altering either the alicyclic ring or the alkoxy leaving groups fundamentally changes process safety and material performance[1]. Replacing it with methoxy analogs (e.g., cyclohexyltrimethoxysilane) accelerates hydrolysis to uncontrollable rates in sensitive formulations and releases highly toxic methanol, violating stringent EHS protocols [2]. Conversely, substituting the cyclohexyl group with an aromatic ring (e.g., phenyltriethoxysilane) introduces susceptibility to UV-induced photo-oxidation, leading to yellowing and degradation in optical or outdoor applications [1]. In polyolefin synthesis, even minor structural deviations in the silane donor drastically reduce the isotacticity and alter the molecular weight distribution of the resulting polymer, meaning generic silanes cannot replicate the specific stereocontrol of this exact compound [3].
For large-scale coating and compounding operations, the choice of alkoxy group dictates both pot-life and worker safety. Cyclohexyltriethoxysilane hydrolyzes to release ethanol, completely eliminating the toxic methanol emissions associated with its methoxy counterpart, cyclohexyltrimethoxysilane [1]. Furthermore, the ethoxy groups provide a slower, more controlled hydrolysis rate under both acidic and basic conditions, preventing premature gelation and significantly extending the operational pot-life of sol-gel and moisture-cured formulations [2].
| Evidence Dimension | Hydrolysis byproduct toxicity and reaction kinetics |
| Target Compound Data | Releases ethanol; slower hydrolysis yielding extended pot-life |
| Comparator Or Baseline | Cyclohexyltrimethoxysilane (Releases toxic methanol; rapid hydrolysis) |
| Quantified Difference | 100% elimination of methanol generation; wider processing window |
| Conditions | Aqueous hydrophobic coating preparation and sol-gel synthesis |
Buyers must select the ethoxy variant to comply with modern occupational health regulations while ensuring reliable, defect-free processing in large-batch coating applications.
In the formulation of high-refractive-index encapsulants and weather-resistant coatings, steric bulk is required to achieve desired mechanical and hydrophobic properties. While phenyltriethoxysilane is a common choice, its aromatic ring is highly susceptible to oxygen oxidation under ultraviolet light, resulting in severe yellowing and optical degradation[1]. Cyclohexyltriethoxysilane provides comparable steric hindrance and hydrophobicity through its alicyclic structure, but remains completely UV-transparent, ensuring long-term optical clarity and preventing photo-oxidative breakdown[1].
| Evidence Dimension | UV-induced photo-oxidation resistance |
| Target Compound Data | High UV stability; no aromatic photo-oxidation or yellowing |
| Comparator Or Baseline | Phenyltriethoxysilane (Susceptible to UV degradation and optical yellowing) |
| Quantified Difference | Elimination of UV-induced aromatic degradation pathways |
| Conditions | UV-LED encapsulant formulation and prolonged outdoor exposure |
For procurement in the optoelectronics and architectural coatings sectors, this compound prevents the premature failure and discoloration inherent to phenyl-based silane modifiers.
In the polymerization of propylene, the external electron donor is critical for governing polymer stereoregularity. Cyclohexyltriethoxysilane acts as a highly specific stereoselective control agent (SCA), selectively poisoning non-stereospecific active sites on the titanium/magnesium catalyst complex [1]. Compared to baseline linear alkyl silanes or simple tetraalkoxysilanes (e.g., TEOS), the unique steric bulk of the cyclohexyl ring combined with the triethoxy configuration yields polypropylene with significantly higher isotacticity and a broader, more desirable molecular weight distribution[2].
| Evidence Dimension | Polymer Isotacticity and Molecular Weight Distribution (MWD) |
| Target Compound Data | High stereoregularity and broad MWD |
| Comparator Or Baseline | Tetraethoxysilane (TEOS) or linear alkyl silanes (Lower stereocontrol) |
| Quantified Difference | Enhanced isotactic index and optimized melt flow characteristics |
| Conditions | Propylene polymerization using Ti/Mg-based Ziegler-Natta catalysts |
Polyolefin manufacturers must procure this specific donor to achieve the high flexural modulus and targeted melt flow rates required for advanced injection molding and oriented films.
Directly leveraging its ethanol-releasing hydrolysis profile, this compound is the optimal choice for formulating water-repellent coatings for concrete, glass, and mineral fillers where strict environmental regulations prohibit the use of methanol-generating methoxy silanes [1].
Utilized as 'Donor-CE' in Ziegler-Natta catalyst systems, it provides the precise steric hindrance required to maximize the isotacticity and broaden the molecular weight distribution of commercial polypropylene, outperforming generic tetraalkoxysilanes[2].
Selected over phenyl-based silanes in the synthesis of siloxane resins for UV-LED encapsulants, where it delivers necessary refractive and structural properties without the risk of photo-oxidative yellowing over time [3].
Integrated into adhesives and sealants where the slower, controlled hydrolysis of its ethoxy groups ensures a stable pot-life and prevents premature cross-linking during the manufacturing process[1].